molecular formula C12H21NO4 B2826869 (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid CAS No. 676629-90-6

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No.: B2826869
CAS No.: 676629-90-6
M. Wt: 243.303
InChI Key: FPMRFGHGLLFAJZ-MRVPVSSYSA-N
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Description

“(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid” is a chemical compound that is also known by several other names such as “(S)-3,3-dimethyl-N-Bocvinylglycine”, “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid”, and "(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylpent-4-enoic acid" .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO4 . The molecular weight of this compound is 243.30 .

Scientific Research Applications

Synthesis and Derivative Formation

Derivatives of 2-amino-4-pentenoic acid (allylglycine) were resolved and epoxidized to produce 4-hydroxyproline derivatives. The epoxidized derivative, under tert-butoxycarbonyl (Boc) protection, underwent intramolecular cyclization upon deprotection, forming a compound with a five-membered ring. This synthesis route showcases the versatility of amino acids under Boc protection for generating structurally complex and functionally diverse molecules (Krishnamurthy et al., 2014).

Building Blocks for Peptide Synthesis

Boc-protected α-amino acids have been employed in environmentally benign peptide synthesis methods, such as liquid-assisted ball-milling. This technique avoids toxic solvents and reactants, illustrating the role of Boc-protected amino acids in green chemistry applications for peptide bond synthesis (Bonnamour et al., 2013).

Novel Amino Acid Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, was synthesized starting from 4-aminobenzoic acid. This process involved selective reactions with Boc2O or Fmoc−OSu, highlighting the utility of Boc-protected derivatives in the creation of new amino acids for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Peptidomimetic and Opioid Ligand Development

The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for incorporation into opioid peptidomimetics demonstrates another application. This approach enables the exploration of new opioid ligands with potentially improved pharmacological profiles, showcasing the contribution of Boc-protected amino acids to medicinal chemistry (Bender et al., 2015).

T-Butoxycarbonylation in Aqueous Solution

The development of water-soluble agents for the t-butoxycarbonylation of amines emphasizes the importance of Boc protection in facilitating amino acid modifications in aqueous environments, further expanding the toolbox for peptide synthesis (Guibe-jampel & Wakselman, 1971).

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMRFGHGLLFAJZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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